
4-Propyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of 1,4-diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with propyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-diazepane and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Another method involves the use of a one-pot synthesis approach, where the target molecule is synthesized from the respective 2,6-diaryl-piperidin-4-ones catalyzed by NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and heterogeneous catalysts can enhance the efficiency and yield of the production process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted diazepane derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1,4-diazepan-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Propyl-1,4-diazepan-5-one involves its interaction with specific enzymes and molecular targets. The compound is believed to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to various biochemical effects . The inhibition of these enzymes can result in increased levels of neurotransmitters, which may have therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepan-5-one: A parent compound with similar structural features but lacking the propyl group.
4-Methyl-1,4-diazepan-5-one: A derivative with a methyl group instead of a propyl group.
2,7-Diphenyl-1,4-diazepan-5-one: A compound with phenyl groups at positions 2 and 7.
Uniqueness
4-Propyl-1,4-diazepan-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Eigenschaften
CAS-Nummer |
1220038-63-0 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
4-propyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3 |
InChI-Schlüssel |
ZMFGEZSSULOPIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCNCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



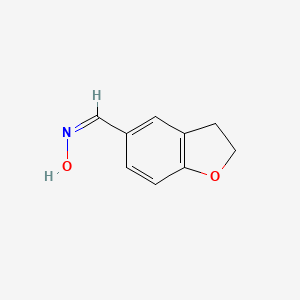
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
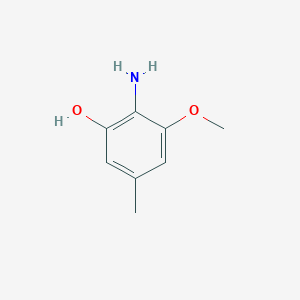

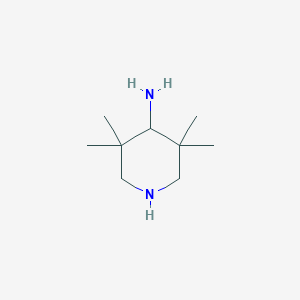
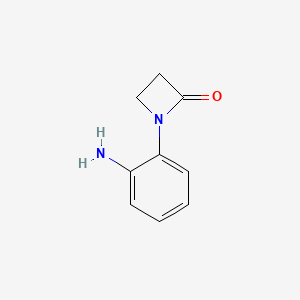


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
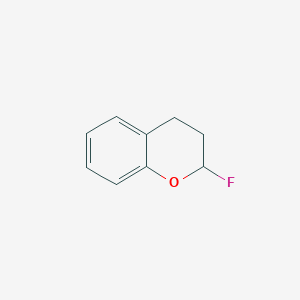
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)

